![molecular formula C22H17N3O3 B3477729 [4-(Quinazolin-4-ylamino)phenyl] 4-methoxybenzoate](/img/structure/B3477729.png)
[4-(Quinazolin-4-ylamino)phenyl] 4-methoxybenzoate
Vue d'ensemble
Description
[4-(Quinazolin-4-ylamino)phenyl] 4-methoxybenzoate: is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Quinazolin-4-ylamino)phenyl] 4-methoxybenzoate typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide or by cyclization of 2-aminobenzamide with various aldehydes.
Amination Reaction: The quinazoline core is then subjected to an amination reaction with 4-aminophenol to form the intermediate [4-(Quinazolin-4-ylamino)phenyl]amine.
Esterification: The final step involves the esterification of [4-(Quinazolin-4-ylamino)phenyl]amine with 4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
[4-(Quinazolin-4-ylamino)phenyl] 4-methoxybenzoate: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its anti-inflammatory and antimicrobial properties.
Drug Development: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Industrial Applications: The compound’s derivatives are explored for use in the synthesis of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [4-(Quinazolin-4-ylamino)phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes, leading to the disruption of signaling pathways essential for cell proliferation and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are also quinazoline-based kinase inhibitors.
Benzoate Derivatives: Compounds like methyl 4-hydroxybenzoate, which have similar ester functional groups.
Uniqueness
[4-(Quinazolin-4-ylamino)phenyl] 4-methoxybenzoate: is unique due to its specific combination of the quinazoline core and the methoxybenzoate moiety, which imparts distinct biological activities and chemical properties. Its ability to inhibit specific kinases with high selectivity makes it a valuable compound in medicinal chemistry.
Propriétés
IUPAC Name |
[4-(quinazolin-4-ylamino)phenyl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-27-17-10-6-15(7-11-17)22(26)28-18-12-8-16(9-13-18)25-21-19-4-2-3-5-20(19)23-14-24-21/h2-14H,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSAKWAUERDWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NC3=NC=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chloro-2-methylphenyl)-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B3477657.png)
![[2-(4-Methoxyphenyl)-4-oxochromen-6-yl] 3-phenylpropanoate](/img/structure/B3477666.png)
![[2-(4-Methoxyphenyl)-4-oxochromen-6-yl] 3-methylbenzoate](/img/structure/B3477671.png)

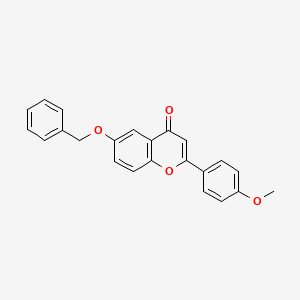
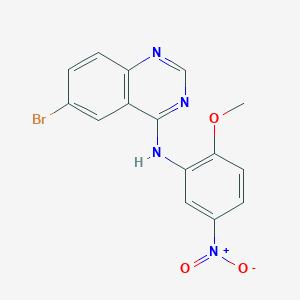
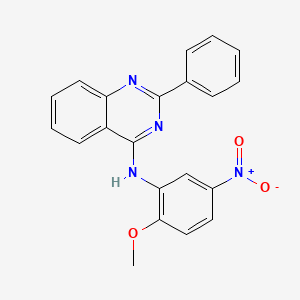
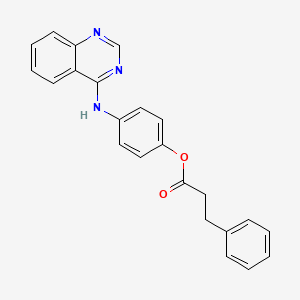
![[4-(Quinazolin-4-ylamino)phenyl] 4-nitrobenzoate](/img/structure/B3477722.png)
![N-(2,6-dichlorophenyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide](/img/structure/B3477732.png)
![2-hydroxy-5-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B3477740.png)

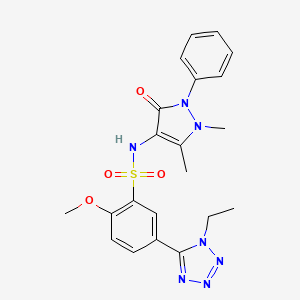
![cyclohexyl (4-{[(4-methylphenyl)amino]carbonyl}phenoxy)acetate](/img/structure/B3477763.png)
